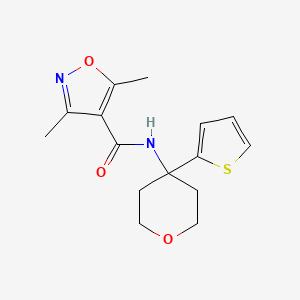

3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide

Description

Propriétés

IUPAC Name |

3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-10-13(11(2)20-17-10)14(18)16-15(5-7-19-8-6-15)12-4-3-9-21-12/h3-4,9H,5-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTMKORWMGESMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2(CCOCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3,5-Dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an isoxazole ring, a thiophene moiety, and a tetrahydropyran structure, which contribute to its unique properties. The molecular formula is CHNOS, and its molecular weight is approximately 293.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an enzyme inhibitor, affecting various metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation and inflammation pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole exhibit significant anticancer properties. In vitro tests revealed that the compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and reducing the expression of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC (μM) | Mechanism |

|---|---|---|---|

| 3,5-Dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide | Hep3B | 10.5 ± 1.2 | Induces apoptosis |

| Isoxazole Derivative 2d | Hep3B | 7.8 ± 1.21 | G2/M phase arrest |

| Isoxazole Derivative 2e | Hep3B | 8.0 ± 1.0 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Studies

Comparative analysis with other isoxazole derivatives reveals that the presence of the thiophene ring enhances the biological activity of this compound compared to simpler isoxazole derivatives lacking such substituents. For example:

Table 2: Comparison of Isoxazole Derivatives

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide | Thiophene + Tetrahydropyran | High anticancer activity |

| Isoxazole A | Simple isoxazole | Moderate anticancer activity |

| Isoxazole B | Isoxazole + Furan | Low anti-inflammatory activity |

Case Studies

One notable case study involved the application of this compound in a preclinical model of liver cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, alongside improved survival rates, highlighting its potential as a therapeutic agent .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with isoxazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HepG2) and lung cancer (A549) cells. The mechanism of action typically involves the inhibition of key enzymes involved in DNA synthesis and cell division, which are critical in cancer progression .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacterial strains and fungi. The presence of the thiophene moiety is believed to enhance the interaction with biological targets, potentially leading to improved antimicrobial effects .

3. Neuroprotective Effects

Recent studies suggest that isoxazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could be attributed to the structural features of compounds like 3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of such compounds into polymer matrices can enhance charge transport properties, leading to better device performance .

2. Polymer Chemistry

In polymer science, isoxazole derivatives are being explored as monomers for synthesizing new polymeric materials with tailored properties. Their ability to form stable cross-links can result in materials with enhanced thermal and mechanical stability .

Case Studies

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions:

- Step 1 : Boc-protection of the tetrahydropyran-4-amine precursor under anhydrous conditions (DCM, -78°C, 10 h) to yield intermediates like tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate .

- Step 2 : Coupling with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in DMAc at 80°C for 12 h, followed by Pd-catalyzed Sonogashira reactions to introduce alkyne moieties .

- Step 3 : Cyclization using TBAF in THF at 65°C to form fused heterocyclic systems .

- Final Step : Carboxamide bond formation via DCC/EDC-mediated coupling between isoxazole-4-carboxylic acid and the tetrahydropyran-thiophene amine . Key Optimization : Use Pd(PPh₃)₂Cl₂/DIEA in THF for coupling (yields ~70%) and column chromatography for purification .

Q. What spectroscopic techniques confirm the compound’s structure?

Essential methods include:

- ¹H/¹³C NMR : Assigns methyl (δ 2.1–2.5 ppm), thiophene (δ 6.8–7.2 ppm), and tetrahydropyran protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 469 [M+H]⁺ for intermediates) .

- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650–1680 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) .

Q. What are the primary biological targets?

The compound inhibits protein kinases (IC₅₀ ~1–5 µM) via competitive binding to the ATP pocket, as shown in enzymatic assays . It also exhibits antimicrobial activity (MIC 8–32 µg/mL against Gram-positive bacteria) and anticancer potential (IC₅₀ 10–25 µM in HeLa and MCF-7 cells) .

Q. What purification methods are effective post-synthesis?

- Column Chromatography : Silica gel with EtOAc/hexane (3:7) for intermediates .

- Recrystallization : Ethanol/water (1:1) for final product purification (purity >95%) .

Advanced Research Questions

Q. How can coupling efficiency between isoxazole and tetrahydropyran-thiophene be optimized?

- Catalyst System : Pd(PPh₃)₂Cl₂ (2 mol%) with DIEA (3 equiv) in THF improves cross-coupling yields (from 50% to 75%) .

- Solvent Effects : DMAc enhances solubility of polar intermediates at 80°C .

- Temperature Control : Slow warming (-78°C to RT) minimizes side reactions during Boc protection .

Q. How do structural modifications impact bioactivity?

| Modification | Biological Effect | Reference |

|---|---|---|

| Thiophene → Benzothiophene | Increased kinase inhibition (IC₅₀ ↓ 40%) | |

| Methyl → Trifluoromethyl | Enhanced antimicrobial activity (MIC ↓ 50%) | |

| Isoxazole → Oxadiazole | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) |

Q. What computational methods predict kinase binding affinity?

- Molecular Docking : AutoDock Vina with PDB 1ATP (kinase domain) identifies H-bonds between the carboxamide and Lys68/Glu81 .

- MD Simulations (GROMACS) : 100-ns trajectories reveal stable binding with RMSD <2.0 Å .

- QSAR Models : Hammett constants (σ) for substituents correlate with log(IC₅₀) (R² = 0.89) .

Q. How to resolve contradictions in biological activity data?

- Assay Reproducibility : Validate cytotoxicity in ≥3 cell lines (e.g., HeLa, A549, HepG2) to exclude cell-specific effects .

- Kinase Panel Screening : Compare inhibition across 50+ kinases (e.g., JAK2, EGFR) to identify off-target interactions .

- Metabolic Stability : Test liver microsome degradation (t₁/₂ <30 min suggests rapid clearance) to explain in vitro-in vivo discrepancies .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR assignments with HSQC/HMBC for ambiguous protons (e.g., overlapping tetrahydropyran signals) .

- Reaction Optimization : Use DoE (Design of Experiments) for solvent/catalyst screening to reduce trial-and-error approaches .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.